molecular formula C9H7FO2 B1676561 3-Fluorocinnamic acid CAS No. 458-46-8

3-Fluorocinnamic acid

Cat. No. B1676561
CAS RN: 458-46-8
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-SNAWJCMRSA-N
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Description

3-Fluorocinnamic acid is an organic synthesis intermediate, used as chemical reagents, organic intermediates, and in drug development . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular formula of 3-Fluorocinnamic acid is C9H7FO2, and its molecular weight is 166.15 . The structure of 3-Fluorocinnamic acid can be represented as FC6H4CH=CHCO2H .


Physical And Chemical Properties Analysis

3-Fluorocinnamic acid is a solid at 20°C . The melting point ranges from 165.0 to 168.0°C .

Scientific Research Applications

Environmental Biodegradation

  • Biodegradation in Industrial Settings: Research has shown that specific bacterial strains can effectively degrade fluorocinnamic acids, including 4-fluoroc

Environmental Biodegradation

  • Biodegradation in Industrial Settings

    Research has shown that specific bacterial strains can effectively degrade fluorocinnamic acids, including 4-fluorocinnamic acid, which is structurally similar to 3-fluorocinnamic acid. These strains can potentially be used for bioremediation in environments contaminated with fluoric agrochemicals (Ma Yu, 2013).

  • Wastewater Treatment

    Studies involving rotating biological contactors have demonstrated the possibility of treating shock loadings of fluorocinnamic acids, suggesting potential applications in wastewater treatment (C. Amorim et al., 2013).

Biotechnological Applications

  • Fluorinated Amino Acids in Protein Studies: Fluorocinnamic acid derivatives have been used in the biosynthetic incorporation of fluorophores into proteins. This application is significant in studying protein structure and dynamics, particularly in living cells (D. Summerer et al., 2006).

Chemical Synthesis and Catalysis

  • Role in Organic Synthesis: Fluorocinnamic acids, including derivatives like 4-fluorocinnamic acid, are important intermediates in organic synthesis. They are involved in the formation of various chemical products, including those used in medicinal chemistry (C. Si, 2004).

Analytical and Monitoring Techniques

  • Monitoring Biodegradation: Fluorocinnamic acids have been a focus in developing analytical techniques for monitoring the biodegradation of semi-volatile organic compounds. These methods are crucial for environmental monitoring and assessing the efficacy of biodegradation processes (C. Creaser et al., 2002).

Photoreactivity and Material Science

  • Photodimerization Reactions: 3-Fluoro-transcinnamic acid has been studied for its unique photoreactivity, specifically its ability to undergo [2 + 2] photodimerization reactions. This property is of interest in the field of material science for the development of novel materials (Manal A. Khoj et al., 2013).

Biocidal Applications

  • Biocide Potentiation: Derivatives of cinnamic acid, possibly including fluorocinnamic acids, have been explored for their role in potentiating the effects of biocides. This suggests potential applications in improving the efficacy of disinfectants (J. Malheiro et al., 2019).

Safety And Hazards

3-Fluorocinnamic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276012
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Molecular Weight

166.15 g/mol
Source PubChem
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Product Name

3-Fluorocinnamic acid

CAS RN

20595-30-6, 458-46-8
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Record name m-Fluorocinnamic acid
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Record name 3-Fluorocinnamic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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